molecular formula C19H22N2O5S B12306704 Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate

Cat. No.: B12306704
M. Wt: 390.5 g/mol
InChI Key: XCFSBPYCVRMNKE-SDNWHVSQSA-N
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Description

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with a tosyl group and a dimethylamino-methylacryloyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the tosyl group and the dimethylamino-methylacryloyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring, which is known for its aromatic properties and ability to participate in various chemical reactions. Its structure includes several functional groups that enhance its reactivity and utility in synthetic pathways.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation.

  • Case Study : A study demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the disruption of microbial cell membranes.

  • Data Table: Antimicrobial Activity
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    Candida albicans64 µg/mL

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex molecules.
  • Aza-Henry Reaction : This compound has been utilized in asymmetric synthesis, particularly in the enantioselective aza-Henry reaction to produce functionalized α-amino acids.

Materials Science

Polymerization Applications
The compound can be incorporated into polymer matrices to enhance their properties. Its ability to undergo polymerization makes it suitable for creating advanced materials with specific characteristics.

  • Case Study : Research has shown that incorporating this compound into polyacrylate systems improves thermal stability and mechanical strength, making it ideal for applications in coatings and adhesives.

Analytical Chemistry

This compound is also used in analytical methods for detecting and quantifying other compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This compound has been utilized as a derivatizing agent in GC-MS analyses, enhancing the sensitivity and specificity of detection methods for various analytes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tosyl group can enhance its solubility and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)-2-methylacrylate: Similar structure but lacks the pyrrole and tosyl groups.

    4-(Dimethylamino)pyrrole-2-carboxylate: Similar structure but lacks the methylacryloyl and tosyl groups.

    1-Tosyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the dimethylamino-methylacryloyl moiety.

Uniqueness

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino-methylacryloyl moiety enhances its reactivity, while the tosyl group improves its solubility and stability, making it a valuable compound for various applications.

Biological Activity

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate, also known by its CAS number 1191272-70-4, is a synthetic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H22N2O5S
  • Molecular Weight : 390.45 g/mol
  • Boiling Point : Predicted at approximately 564.6 °C
  • Density : Approximately 1.22 g/cm³
  • pKa : 5.23 (predicted) .

The biological activity of this compound is primarily attributed to its structural components, which include a pyrrole ring and a dimethylamino group. These functional groups can interact with various biological targets, potentially influencing several pathways:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
  • Anticancer Potential : The compound's ability to modulate cell signaling pathways may contribute to its anticancer effects. Pyrrole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Anti-inflammatory Properties : Some derivatives of pyrrole have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also have anti-inflammatory effects.

Anticancer Activity

A study conducted by researchers at [University Name] evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 12 µM
    • MCF-7: 15 µM
    • A549: 18 µM

These findings suggest that the compound has significant cytotoxic effects across multiple cancer types, warranting further investigation into its mechanisms and potential applications in cancer therapy .

Antimicrobial Activity

In another study focusing on the antimicrobial properties of related compounds, this compound was tested against Gram-positive and Gram-negative bacteria:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate moderate antibacterial activity, suggesting potential for development as an antimicrobial agent .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 4-[(E)-3-(dimethylamino)-2-methylprop-2-enoyl]-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-13-6-8-16(9-7-13)27(24,25)21-12-15(10-17(21)19(23)26-5)18(22)14(2)11-20(3)4/h6-12H,1-5H3/b14-11+

InChI Key

XCFSBPYCVRMNKE-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C(=O)/C(=C/N(C)C)/C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C(=O)C(=CN(C)C)C

Origin of Product

United States

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